molecular formula C12H16N2O2 B7860905 2-(3-aminophenoxy)-N-cyclobutylacetamide

2-(3-aminophenoxy)-N-cyclobutylacetamide

Cat. No.: B7860905
M. Wt: 220.27 g/mol
InChI Key: AENZAVGMBRWQGQ-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)-N-cyclobutylacetamide is an acetamide derivative featuring a 3-aminophenoxy group linked to an acetamide backbone, with a cyclobutyl substituent on the nitrogen atom. Its molecular formula is inferred as C₁₁H₁₄N₂O₂, based on structural analogs like 2-(3-aminophenoxy)-N-ethylacetamide (C₁₀H₁₄N₂O₂) .

Properties

IUPAC Name

2-(3-aminophenoxy)-N-cyclobutylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-9-3-1-6-11(7-9)16-8-12(15)14-10-4-2-5-10/h1,3,6-7,10H,2,4-5,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENZAVGMBRWQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)COC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Aminophenoxy)-N-cyclobutylacetamide is a compound of interest in medicinal chemistry, characterized by its unique structure that includes a cyclobutyl group attached to an acetamide linked to a 3-aminophenoxy moiety. This compound has garnered attention due to its potential pharmacological properties, particularly its interaction with various biological targets.

The molecular formula of this compound is C_{13}H_{17}N_{1}O_{2}, with a molecular weight of approximately 220.27 g/mol. Its structure allows for various chemical reactions typical of amides and phenolic compounds, which can be exploited to enhance its biological activity.

Binding Affinity and Efficacy

Interaction studies have shown that this compound exhibits significant binding affinity for specific biological targets. These studies typically assess:

  • Receptor Binding : Evaluating how well the compound binds to receptors involved in various physiological processes.
  • Enzyme Inhibition : Investigating the compound's ability to inhibit enzymes linked to disease mechanisms.

Pharmacological Applications

The potential applications of this compound extend into several therapeutic areas, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against tumor cells.
  • Antimicrobial Properties : The structural features may confer activity against bacterial pathogens, making it a candidate for further exploration in antimicrobial therapy.

Comparative Analysis

To better understand the uniqueness of this compound, comparative studies with structurally similar compounds are essential. The following table summarizes key comparisons:

Compound NameStructure CharacteristicsUnique Features
2-(3-Aminophenoxy)-N-cyclopropylacetamideSimilar amine and phenoxy groupsCyclopropyl instead of cyclobutyl
N-Cyclohexyl-2-phenoxyacetamideCyclohexyl group attached to phenoxyacetamideLarger cycloalkane structure
4-Amino-N-cyclobutylbenzamideBenzamide structure with cyclobutylDifferent aromatic system

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity of this compound. For instance:

  • Cytotoxicity Studies : A study indicated that compounds similar to this compound showed selective cytotoxicity against human tumor cell lines while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .
  • Antimicrobial Testing : Other investigations have focused on the antimicrobial properties, revealing that derivatives exhibit activity against Helicobacter pylori, which is significant given its role in gastric diseases .
  • Enzyme Inhibition : The compound's ability to inhibit urease has been documented, with implications for treating conditions related to urease-producing bacteria .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 2-(3-aminophenoxy)-N-cyclobutylacetamide and its analogs:

Compound Name R Group Molecular Formula Key Features
This compound Cyclobutyl C₁₁H₁₄N₂O₂ (inferred) Compact cyclobutyl group may enhance lipophilicity and metabolic stability.
2-(3-Aminophenoxy)-N-ethylacetamide Ethyl C₁₀H₁₄N₂O₂ Ethyl group offers moderate hydrophobicity; used as a synthetic intermediate .
2-(3-Aminophenoxy)-N,N-diethylacetamide Diethyl C₁₂H₁₇N₂O₂ Increased steric bulk may reduce binding affinity compared to monosubstituted analogs .
N-(3-Amino-4-methoxyphenyl)acetamide 4-Methoxyphenyl C₉H₁₂N₂O₂ Methoxy group enhances electron density, potentially altering reactivity .
2-(2-Aminophenoxy)-N-(3-chloro-4-methylphenyl)acetamide 3-Chloro-4-methylphenyl C₁₅H₁₅ClN₂O₂ Chloro and methyl groups introduce steric and electronic effects for targeted activity .

Pharmacological Activity

  • Anti-inflammatory and Analgesic Effects: Substituted phenoxy acetamides, such as N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) derivatives, exhibit significant anti-inflammatory activity (e.g., 65–72% inhibition in carrageenan-induced edema models) . The cyclobutyl group in this compound may similarly enhance membrane permeability, though activity levels require empirical validation.
  • However, some acetamides, like 2-cyano-N-[(methylamino)carbonyl]acetamide, lack thorough toxicological profiles, highlighting a common gap in safety data for this class .

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